molecular formula C10H12O8 B158750 Tetramethyl ethylenetetracarboxylate CAS No. 1733-15-9

Tetramethyl ethylenetetracarboxylate

Cat. No. B158750
CAS RN: 1733-15-9
M. Wt: 260.2 g/mol
InChI Key: NPBUMSUYCUWTSF-UHFFFAOYSA-N
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Description

Tetramethyl ethylenetetracarboxylate (TMETC) is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. TMETC is a tetraester of ethylene and is a colorless liquid with a molecular weight of 312.32 g/mol. In

Mechanism Of Action

Tetramethyl ethylenetetracarboxylate acts as a radical initiator by undergoing homolytic cleavage to produce free radicals. These free radicals can then initiate a chain reaction, leading to the formation of a polymer. The mechanism of action of Tetramethyl ethylenetetracarboxylate is similar to that of other radical initiators, such as AIBN and benzoyl peroxide.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Tetramethyl ethylenetetracarboxylate. However, studies have shown that Tetramethyl ethylenetetracarboxylate is not toxic to cells and does not induce significant cell death. This suggests that Tetramethyl ethylenetetracarboxylate may have potential as a tool in cell biology research.

Advantages And Limitations For Lab Experiments

One advantage of using Tetramethyl ethylenetetracarboxylate as a radical initiator is its high reactivity. Tetramethyl ethylenetetracarboxylate can initiate polymerization at low temperatures and in the absence of light, making it a versatile tool in polymer synthesis. However, one limitation of Tetramethyl ethylenetetracarboxylate is its instability in the presence of moisture. This can lead to a decrease in the yield of the desired product.

Future Directions

There are several future directions for the use of Tetramethyl ethylenetetracarboxylate in scientific research. One potential application is in the synthesis of block copolymers, which have a wide range of industrial and biomedical applications. Tetramethyl ethylenetetracarboxylate can also be used in the synthesis of functional polymers, which have unique properties that can be tailored for specific applications. Additionally, Tetramethyl ethylenetetracarboxylate can be used in the study of free radical reactions, which have implications in fields such as materials science and environmental chemistry.
Conclusion
In conclusion, Tetramethyl ethylenetetracarboxylate is a chemical compound that has potential applications in scientific research. Its ability to act as a radical initiator makes it a versatile tool in polymer synthesis and the study of free radical reactions. Tetramethyl ethylenetetracarboxylate has shown promise in the synthesis of functional polymers and block copolymers, and there is potential for its use in cell biology research. Further research is needed to fully understand the biochemical and physiological effects of Tetramethyl ethylenetetracarboxylate and to optimize its use in scientific research.

Synthesis Methods

Tetramethyl ethylenetetracarboxylate can be synthesized through the reaction of ethylene with maleic anhydride in the presence of a catalyst. The reaction produces a diester, which is then further reacted with methyl iodide to produce Tetramethyl ethylenetetracarboxylate. The synthesis process is relatively simple, and the yield of Tetramethyl ethylenetetracarboxylate can be optimized by adjusting the reaction conditions.

Scientific Research Applications

Tetramethyl ethylenetetracarboxylate has shown potential as a tool in scientific research due to its ability to act as a radical initiator. It has been used in the synthesis of polymers and in the study of free radical reactions. Tetramethyl ethylenetetracarboxylate has also been used as a co-initiator in the polymerization of vinyl monomers, which has resulted in the production of high molecular weight polymers with controlled structures.

properties

CAS RN

1733-15-9

Product Name

Tetramethyl ethylenetetracarboxylate

Molecular Formula

C10H12O8

Molecular Weight

260.2 g/mol

IUPAC Name

tetramethyl ethene-1,1,2,2-tetracarboxylate

InChI

InChI=1S/C10H12O8/c1-15-7(11)5(8(12)16-2)6(9(13)17-3)10(14)18-4/h1-4H3

InChI Key

NPBUMSUYCUWTSF-UHFFFAOYSA-N

SMILES

COC(=O)C(=C(C(=O)OC)C(=O)OC)C(=O)OC

Canonical SMILES

COC(=O)C(=C(C(=O)OC)C(=O)OC)C(=O)OC

Other CAS RN

1733-15-9

Origin of Product

United States

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